
3,5-Dihidroxi-4',7-dimetoxi flavona
Descripción general
Descripción
This compound, also known as 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl acetate, has a molecular formula of C19H16O8 . It also has a variant known as 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl butyrate with a molecular formula of C21H20O8 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as hydroxyl groups, methoxy groups, and a chromen-4-one group . The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound has an average mass of 372.326 Da and a monoisotopic mass of 372.084503 Da . It has 8 hydrogen bond acceptors and 2 hydrogen bond donors. It has 5 freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 581.1±50.0 °C at 760 mmHg, and a flash point of 210.1±23.6 °C .Aplicaciones Científicas De Investigación
Prevención y tratamiento del cáncer
Las polimetoxi flavonas (PMF), un grupo de compuestos flavonoides que incluyen 3,5-Dihidroxi-4',7-dimetoxi flavona, se han estudiado intensamente por sus actividades antiinflamatorias y anticancerígenas . Muestran actividad anticancerígena contra diferentes tipos de cánceres .
Modificaciones químicas para efectos biológicos mejorados
Desde un punto de vista farmacéutico, se han realizado modificaciones químicas de las PMF para obtener PMF acetiladas (Ac-PMF) para mejorar sus efectos biológicos .
Detección de ácidos nucleicos
This compound (DHDM) de una planta medicinal Alpinia nigra se ha utilizado para la detección de ácidos nucleicos . Se encontró que DHDM interactúa con el ácido nucleico y forma un complejo, que se investigó para diversas aplicaciones .
Tinción celular diferencial
DHDM también se ha utilizado para la tinción celular diferencial . Esta aplicación es particularmente útil en investigación biológica y médica donde se necesitan distinguir diferentes tipos de células entre sí
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dihydroxy-4’,7-dimethoxyflavone (DHDM) is the promastigote form of Leishmania donovani . Leishmania donovani is a protozoan parasite that causes visceral leishmaniasis, a severe disease affecting millions of people worldwide .
Mode of Action
The interaction studies of DHDM with zinc were carried out by UV spectra and fluorescence spectra analysis . The synthesized DHDM-Zn compound exhibited an excellent in vitro antagonistic effect against the promastigote form of L. donovani . The possible mechanisms of promastigote L. donovani cell death involve the arrest of the cell cycle in the G1 phase and residual cell count reduction .
Biochemical Pathways
donovani .
Result of Action
The result of DHDM’s action is a significant reduction in the growth rate of the promastigote form of L. donovani . This leads to a decrease in the residual cell count, contributing to the death of the parasite .
Propiedades
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)17-16(20)15(19)14-12(18)7-11(22-2)8-13(14)23-17/h3-8,18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBAXKKOXPLOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165751 | |
| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15486-33-6 | |
| Record name | Kaempferol-7,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIHYDROXY-4',7-DIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4D3RA49HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known natural sources of 3,5-Dihydroxy-4',7-dimethoxyflavone?
A1: 3,5-Dihydroxy-4',7-dimethoxyflavone has been isolated from a variety of plant sources, including:
- Pogostemon cablin (Blance) Benth: This plant, also known as Patchouli, is known for its essential oil used in perfumes. []
- Tamarix aphylla L.: This species, commonly known as Athel tamarisk, is a tree known for its drought tolerance. [, ]
- Zingiber phillipseae: This plant belongs to the ginger family and is native to Southeast Asia. []
- Polyalthia parviflora: This species is a tree belonging to the Annonaceae family, commonly found in India. []
- Aletris spicata: This plant is a member of the lily family, traditionally used in Chinese medicine. []
- Argyreia acuta Lour: This climbing shrub is used in traditional medicine for various purposes. []
- Lagotis yunnanesis W.W.Smith: This species belongs to the Plantaginaceae family and is found in the Yunnan province of China. []
- Alpinia sichuanensis Z.Y.Zhu: This plant is a member of the ginger family and is native to Sichuan, China. []
Q2: What is the molecular formula and weight of 3,5-Dihydroxy-4',7-dimethoxyflavone?
A2: The molecular formula of 3,5-Dihydroxy-4',7-dimethoxyflavone is C17H14O6. Its molecular weight is 314.28 g/mol.
Q3: What spectroscopic data is available for the structural characterization of 3,5-Dihydroxy-4',7-dimethoxyflavone?
A3: The structures of isolated 3,5-Dihydroxy-4',7-dimethoxyflavone has been elucidated using various spectroscopic techniques, including:
- NMR (Nuclear Magnetic Resonance): This technique provides information about the number and types of atoms in a molecule and their connectivity. [, , , , , , , ]
- IR (Infrared Spectroscopy): IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, ]
- MS (Mass Spectrometry): This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in structure elucidation. [, ]
- UV (Ultraviolet-Visible Spectroscopy): UV spectroscopy provides information about the compound's electronic transitions and can help identify conjugated systems, such as those found in flavonoids. []
Q4: Has 3,5-Dihydroxy-4',7-dimethoxyflavone shown any promising biological activities?
A4: Yes, research suggests 3,5-Dihydroxy-4',7-dimethoxyflavone exhibits various biological activities:
- Anti-inflammatory activity: Studies show that it can inhibit the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor (TNF-α). It was also found to inhibit T-cell proliferation, further supporting its potential as an anti-inflammatory agent. [, ]
- Antioxidant activity: The compound exhibits higher antioxidant activity compared to butylated hydroxytoluene (BHT), a common synthetic antioxidant. []
- Antibacterial activity: Studies have demonstrated its activity against Staphylococcus aureus and Escherichia coli, common bacterial strains. []
- Hepatoprotective activity: Research suggests protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. This protection is attributed to its antioxidant, anti-apoptotic, and anti-angiogenic properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



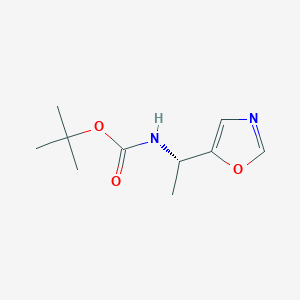


![2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine](/img/structure/B190285.png)
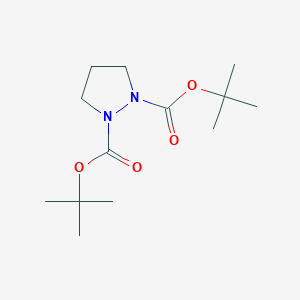
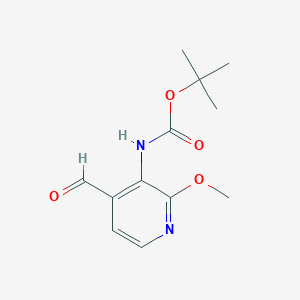
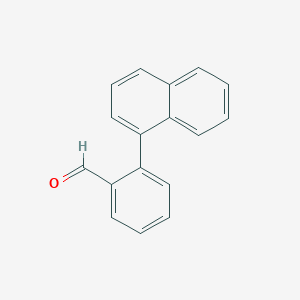



![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)

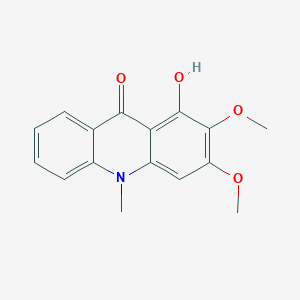
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)